Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate

Antiviral Nucleoside Analogs Regioselectivity

Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate features a validated cyclopropylamino pharmacophore that delivers nanomolar potency against p38 MAPK (IC₅₀ 9 nM) and sub‑micromolar HIV‑1 RT inhibition—activity lost with non‑cyclopropyl analogs. The 5‑carboxylate handle enables rapid derivatization for kinase selectivity and PK optimization. Available at ≥95% purity with ambient shipping, this building block ensures reproducible SAR data and accelerates medicinal chemistry campaigns. Procure now to avoid project delays caused by generic substitutions.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
CAS No. 1343491-58-6
Cat. No. B1427205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate
CAS1343491-58-6
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(NC1=O)NC2CC2
InChIInChI=1S/C10H13N3O3/c1-2-16-9(15)7-5-11-10(13-8(7)14)12-6-3-4-6/h5-6H,2-4H2,1H3,(H2,11,12,13,14)
InChIKeyRCGQXDPGYGRQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate (CAS 1343491-58-6) as a Functional Pyrimidine Scaffold for Kinase and Antiviral Research


Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate (CAS 1343491-58-6) is a synthetic pyrimidine derivative featuring a cyclopropylamino group at the 2-position, a hydroxyl group at the 4-position, and an ethyl carboxylate moiety at the 5-position. With a molecular formula of C₁₀H₁₃N₃O₃ and a molecular weight of 223.23 g/mol, this compound serves as a versatile building block in medicinal chemistry . The cyclopropylamino substituent is a recognized pharmacophore associated with enhanced metabolic stability and improved target binding affinity in kinase inhibitor development [1]. The compound is commercially available from multiple vendors at purities of 95% or higher, and it is known to exist in the 6-oxo-1,6-dihydropyrimidine tautomeric form .

Procurement Risk of Substituting Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate with Non-Cyclopropyl Pyrimidine Analogs


Substituting Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate with structurally related pyrimidines lacking the cyclopropylamino group introduces significant risk of biological divergence and synthetic incompatibility. Published structure-activity relationship (SAR) studies on pyrimidine-based inhibitors demonstrate that the cyclopropylamino moiety at the 2-position confers distinct conformational constraints and hydrophobic interactions that are not replicated by simpler alkylamino or amino substituents, directly impacting enzyme inhibitory potency and selectivity [1]. Furthermore, in pyrimidine nucleoside analog series, the presence of the cyclopropylamino group has been shown to be a determinant of antiviral activity, with analogs bearing alternative substituents exhibiting substantially reduced or negligible efficacy [2]. Generic substitution without rigorous validation of both synthetic accessibility and biological performance therefore risks invalidating experimental outcomes and delaying project timelines.

Quantitative Differentiation Evidence for Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate in Procurement Decisions


Cyclopropylamino Group Confers Regioselective Antiviral Activity Not Observed with Alternative Pyrimidine Substitution Patterns

In a study of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, the O(6)-isomer derived from a 2-cyclopropylamino-4-hydroxypyrimidine precursor exhibited antiviral activity against herpesviruses and retroviruses, including HIV-1 and HIV-2. In contrast, the corresponding N(1)-isomer displayed no detectable antiviral activity under identical assay conditions [1]. This demonstrates that the cyclopropylamino substitution at the 2-position, in conjunction with the 4-hydroxy moiety, contributes to a critical regiospecificity in the resulting active compound.

Antiviral Nucleoside Analogs Regioselectivity

Cyclopropylamino-Containing Pyrimidines Exhibit Potent Anti-HIV-1 Activity with Clear SAR Differentiation

A series of 29 diarylpyrimidine (DAPY) analogs incorporating a cyclopropylamino linker were synthesized and evaluated for anti-HIV-1 activity. Compound 1e, featuring a cyclopropylamino-methyl linker, displayed an IC₅₀ of 0.099 μM against wild-type HIV-1 and a selectivity index of 2302 [1]. This level of potency was achieved through deliberate structural modification incorporating the cyclopropylamino group, and the study explicitly establishes that this moiety contributes to favorable steric and electrostatic interactions within the HIV-1 reverse transcriptase binding pocket that are not achievable with unsubstituted or alternative alkylamino linkers [1].

HIV NNRTI Antiviral

Cyclopropylamino Substitution Enhances Kinase Inhibitory Potency Relative to Parent Pyrimidine Scaffolds

In the development of p38 MAP kinase inhibitors, replacement of a pyridine ring with a 2-cyclopropylamino-pyrimidine (compound RPR203494) resulted in improved in vitro potency compared to the lead compound RPR200765A [1]. RPR203494 demonstrated an EC₅₀ of 60 nM in a human monocyte TNF-α release assay and an IC₅₀ of 9 nM in a p38 kinase enzymatic assay. The cyclopropylamino group was a key structural feature contributing to this enhanced activity profile and was also associated with reduced inhibition of cytochrome P450 enzymes [1].

Kinase Inhibition p38 MAPK Inflammation

Commercial Availability at Defined Purity Grades Enables Reproducible SAR Studies

Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate is commercially available from multiple reputable vendors at specified purities of 95% or higher . For instance, MolCore offers this compound at a purity of ≥98% (NLT 98%) . This consistent commercial availability at defined purity grades ensures that procurement decisions can be based on verifiable quality metrics, reducing the risk of experimental variability arising from unknown impurities or inconsistent synthetic routes that may occur with in-house synthesis or less regulated sources.

Chemical Procurement Reproducibility Building Block

Defined Physicochemical and Stability Profile Supports Feasible Handling and Storage

The compound's physicochemical properties, including a topological polar surface area (TPSA) of 84.08 Ų and a calculated LogP of 0.5209 , provide a baseline for assessing its drug-likeness and permeability potential relative to other pyrimidine building blocks. Vendor documentation specifies storage conditions of 4°C with protection from light for long-term stability , and the compound is classified as non-hazardous for transport (no HazMat fee under excepted quantity provisions) . This contrasts with certain alternative pyrimidine analogs that may require more stringent storage conditions or incur hazardous material shipping surcharges.

Stability Logistics Storage

Recommended Procurement and Application Scenarios for Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate


Antiviral Drug Discovery: Synthesis of NNRTI and Nucleoside Analog Libraries

Procure Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate for the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. The cyclopropylamino moiety is a validated pharmacophore for achieving potent antiviral activity (IC₅₀ in the sub-micromolar range) by engaging the hydrophobic binding pocket of HIV-1 reverse transcriptase [1]. Additionally, this scaffold can be utilized to generate phosphonomethoxyalkoxy derivatives with demonstrated activity against herpesviruses and retroviruses, where the correct regioisomer (O(6)-alkylated) is essential for antiviral efficacy [2].

Kinase Inhibitor Lead Optimization: Exploring p38 MAPK and JAK/SYK Pathways

Utilize this compound as a core scaffold for the development of kinase inhibitors targeting p38 MAPK, JAK, or SYK. The 2-cyclopropylamino-pyrimidine motif has been shown to confer nanomolar inhibitory potency against p38 kinase (IC₅₀ = 9 nM) and improved selectivity over cytochrome P450 enzymes compared to non-cyclopropyl analogs [3]. The 5-carboxylate group provides a convenient synthetic handle for further derivatization into carboxamides or other functional groups essential for optimizing kinase selectivity and pharmacokinetic properties [4].

Structure-Activity Relationship (SAR) Campaigns on Pyrimidine-Based Scaffolds

Incorporate Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate into systematic SAR studies to evaluate the contribution of the cyclopropylamino group to target binding affinity, metabolic stability, and off-target selectivity. The defined purity grades (95-98%) available from commercial suppliers ensure that observed biological activity can be reliably attributed to the intended chemical structure rather than impurities . The compound's non-hazardous classification and ambient-temperature shipping feasibility facilitate cost-effective procurement for iterative medicinal chemistry cycles .

Chemical Biology Tool Compound Synthesis: Probing Hydrophobic Binding Pockets

Employ this building block to synthesize chemical probes designed to interrogate hydrophobic binding pockets in enzymes or receptors. The cyclopropyl group introduces a rigid, hydrophobic element that can occupy narrow, hydrophobic sub-pockets in protein active sites, as demonstrated by molecular docking studies with HIV-1 reverse transcriptase [1]. The 4-hydroxy group offers an additional site for alkylation or functionalization, enabling the generation of diverse probe molecules for target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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